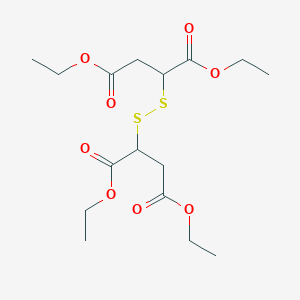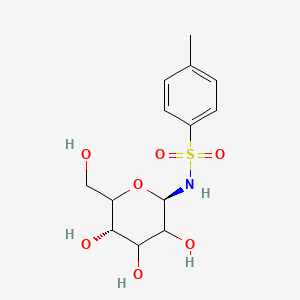![molecular formula C28H43ClN2O5 B13434143 [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[54301,8]tetradecanyl] N-[(4S)-1-azabicyclo[221]heptane-3-carbonyl]carbamate;hydrochloride is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride involves multiple steps. The key steps include the formation of the tricyclic core, the introduction of the ethenyl group, and the attachment of the carbamate moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. This often involves the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. The purification process may include crystallization, distillation, and chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and stereochemistry.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride can be compared with other similar compounds, such as:
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-Hydroxy-2,4,7,14-tetramethyl-9-oxo-4-vinyltricyclo[5.4.3.01,8]tetradec-6-yl] {[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]sulfanyl}acetate: This compound has a similar tricyclic core but different functional groups.
[(3aS,4R,5S,6S,8R,9R,9aR,10R)-3a,9-propano-3aH-cyclopentacyclooctene-8-acetic acid, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-α- {[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]thio}-1-oxo-]: This compound also shares a similar core structure but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H43ClN2O5 |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride |
InChI |
InChI=1S/C28H42N2O5.ClH/c1-6-26(4)13-21(35-25(34)29-24(33)19-15-30-12-9-18(19)14-30)27(5)16(2)7-10-28(17(3)23(26)32)11-8-20(31)22(27)28;/h6,16-19,21-23,32H,1,7-15H2,2-5H3,(H,29,33,34);1H/t16-,17+,18-,19?,21-,22+,23+,26-,27?,28?;/m1./s1 |
InChI Key |
YIFQHSPOBMSHJO-WAINTNGGSA-N |
Isomeric SMILES |
C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)NC(=O)C4CN5CC[C@@H]4C5)C.Cl |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)NC(=O)C4CN5CCC4C5)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
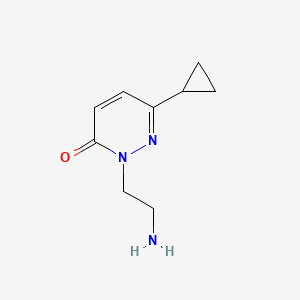

![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
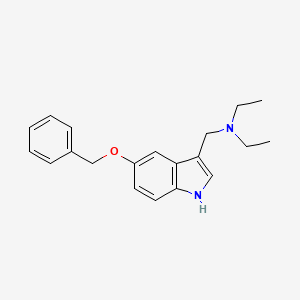
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
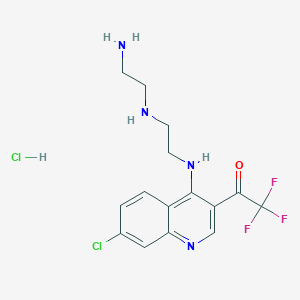

![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)


